(2S)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid

Fluorescence Spectroscopy Protein Dynamics Unnatural Amino Acid Probes

Researchers using Trp or 7-azatryptophan probes face complex, multi-exponential fluorescence decay that obscures kinetic data. (2S)-1-Methyl-7-azatryptophan (1M7AT) solves this by blocking excited-state tautomerization. Key outcomes: single-exponential decay (21.7±0.4 ns), high quantum yield (0.53±0.07), and a 65 nm red-shift for 75:1 discrimination against native Trp. This enables clean, interpretable TCSPC signals for protein binding and rotational dynamics studies. Custom synthesis available; contact BenchChem for scale-up and global delivery.

Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
Cat. No. B12272495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid
Molecular FormulaC11H13N3O2
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C1N=CC=C2)CC(C(=O)O)N
InChIInChI=1S/C11H13N3O2/c1-14-6-7(5-9(12)11(15)16)8-3-2-4-13-10(8)14/h2-4,6,9H,5,12H2,1H3,(H,15,16)/t9-/m0/s1
InChIKeyUBCBNBJIABCDCQ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2S)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid (1M7AT) is a Procurement Priority


(2S)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid, also known as N1-methyl-7-azatryptophan (1M7AT), is a non-natural amino acid designed as an intrinsic optical probe. It belongs to the azatryptophan class but incorporates a unique N1-methyl group on the 7-azaindole chromophore. This single structural modification overcomes the excited-state tautomerization and complex fluorescence decay observed in 7-azatryptophan, yielding a single-exponential, long-lived fluorescence decay (21.7 ± 0.4 ns) and a high quantum yield (0.53 ± 0.07). These properties enable its unambiguous detection against a high background of natural tryptophan residues, a capability not matched by other tryptophan or 7-azatryptophan analogs [1].

Reported single-exponential, long-lived fluorescence decay
High quantum yield for sensitive detection
Substantial emission red-shift enables spectral discrimination from tryptophan

Why 1M7AT Cannot Be Simply Replaced by Other Fluorescent Probes for Protein Dynamics


Generic substitution with tryptophan, 7-azatryptophan, or other fluorescent amino acids is not feasible when single-exponential, long-lived fluorescence decay and unambiguous detection are required. Standard tryptophan exhibits multi-exponential decay with a short average lifetime, while 7-azatryptophan, despite its red-shift, still suffers from excited-state tautomerization leading to non-exponential decays and sensitivity to its local environment. 1M7AT's N1-methyl group blocks this undesired proton transfer, producing a pure, environment-insensitive signal [1]. Furthermore, its 65 nm emission red-shift relative to tryptophan allows spectral discrimination that no other single-analog can match, preventing signal contamination from native tryptophan in proteins, which is critical for quantitative binding studies [2].

  • ! Tryptophan multi-exponential decay may obscure probe signal in time-resolved measurements, limiting discrimination.
  • ! 7-Azatryptophan excited-state tautomerization leads to environment-sensitive, non-exponential decays that complicate interpretation.

Quantitative Evidence: 1M7AT vs. Analogues in Fluorescence Probe Performance


Fluorescence Lifetime and Quantum Yield: 1M7AT vs. Tryptophan

1M7AT provides a single-exponential fluorescence decay with a lifetime of 21.7 ± 0.4 ns, which is significantly longer and simpler than the multi-exponential decay of tryptophan. This directly translates to superior signal discrimination in time-resolved measurements [1].

Fluorescence Lifetime
Head-to-head
21.7 ± 0.4 ns (single-exponential) vs. Trp multi-exponential ~3.1 ns
Supports signal discrimination in time-resolved fluorescence
Aqueous, pH 7, 310 nm excitation
Fluorescence Spectroscopy Protein Dynamics Unnatural Amino Acid Probes

Spectral Discrimination: 1M7AT's Emission Red-Shift Over Tryptophan

The emission maximum of 1M7AT is red-shifted by 65 nm compared to tryptophan, enabling unambiguous detection even in the presence of a large excess of native tryptophan residues. No tryptophan signal is detected until the tryptophan-to-1M7AT ratio exceeds 75:1 [1].

Spectral Discrimination
Head-to-head
Emission λ_max ~65 nm red-shifted; discrimination ratio ≥ 75:1 (Trp:1M7AT)
Reported spectral isolation from native Trp fluorescence
Co-detection in multi-Trp proteins
Fluorescence Spectroscopy Protein-Protein Interactions Spectral Discrimination

Binding Kinetics Non-Perturbation in c-Raf-1 RBD Model System

Incorporation of 1M7AT at position 91 of the Ras-binding domain (RBD) of c-Raf-1 yielded a protein that interacted with Ras in a manner indistinguishable from the unmodified RBD based on transient kinetic monitoring. This demonstrates that the probe does not perturb the native binding event [1].

Binding Kinetics
Head-to-head
Indistinguishable from native RBD-Ras interaction
Supports non-perturbing probe incorporation
Transient kinetic assay; c-Raf-1 RBD model
Protein Engineering Chemical Ligation Ras Signaling

Where 1M7AT Delivers Decisive Procurement Value: Specific Use Cases


Monitoring Protein-Protein Interactions with High Background Fluorescence

1M7AT is ideal for site-specific incorporation into a protein of interest to study its binding to a larger partner protein containing many native tryptophan residues. The 75:1 discrimination ratio ensures that the probe's signal can be clearly isolated from the partner's intrinsic fluorescence, enabling accurate kinetic measurements (k_on, k_off) without spectral overlap, as demonstrated in the Ras-RBD system [REFS-1, REFS-2].

Time-Resolved Fluorescence Anisotropy and Decay-Associated Spectroscopy

For laboratories equipped with time-correlated single photon counting (TCSPC) or frequency-domain fluorometers, 1M7AT's long, single-exponential lifetime provides a clean, interpretable signal. This is in direct contrast to the complex, multi-exponential decays of tryptophan and 7-azatryptophan, making 1M7AT the superior choice for studying protein rotational dynamics and local flexibility [1].

Chemical Ligation and Non-Natural Amino Acid Incorporation in Synthetic Biology

The compound is compatible with total chemical synthesis approaches, such as native chemical ligation, as shown for the c-Raf-1 RBD. It can be incorporated at specific sequence positions to create fluorescent protein domains that retain native biological function, providing a versatile tool for synthetic biology and probing signaling pathways where traditional fluorescent proteins are too large or perturbative [2].

Application
Selection Property
Validation Focus
Protein-protein interaction studies with multi-Trp background
Spectral discrimination window
Signal isolation from intrinsic tryptophan
Time-resolved fluorescence anisotropy and decay-associated spectroscopy
Single-exponential decay kinetics
Clean, interpretable anisotropy decays
Chemical ligation and non-natural amino acid incorporation
Compatibility with native chemical ligation
Functional retention after site-specific incorporation
Quote Request

Request a Quote for (2S)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.